2-Methoxyimino-2-cyanoacetamide
Overview
Description
It is widely used in agriculture to protect crops from fungal infections, particularly those caused by Peronosporales, including Peronospora, Phytophthora, and Plasmopara species . The compound is known for its protective and curative actions, making it a valuable tool in the management of plant diseases .
Preparation Methods
The synthesis of 2-Methoxyimino-2-cyanoacetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the methylation of 2-cyano-N’[(ethylamino)-carbonyl]-2-hydroxyimino) acetamide . Industrial production often involves the use of phosphoryl chloride and toluene as solvents, with the reaction mixture being stirred until complete dissolution .
Chemical Reactions Analysis
2-Methoxyimino-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly with phenacyl bromide in boiling ethanol using triethylamine as a catalyst, leading to the formation of pyrrole derivatives.
Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions, forming various heterocyclic compounds.
Scientific Research Applications
2-Methoxyimino-2-cyanoacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyimino-2-cyanoacetamide involves its ability to inhibit sporulation and exhibit local systemic activity . It disrupts the normal metabolic processes of fungi, leading to their death. The exact molecular targets and pathways are not fully elucidated, but its effectiveness in controlling fungal infections is well-documented .
Comparison with Similar Compounds
2-Methoxyimino-2-cyanoacetamide is unique due to its dual protective and curative actions. Similar compounds include:
2-Cyanoacetamide: Used in the synthesis of heterocyclic compounds but lacks the fungicidal properties of this compound.
N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide: Shares structural similarities but differs in its specific applications and effectiveness.
Properties
CAS No. |
60860-24-4 |
---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-amino-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8) |
InChI Key |
ORQGCZICHIRLTG-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C#N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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